T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Peptide Synthesis Chiral Pool Synthesis Protecting Group Strategy

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, also designated as tert-butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate, is an N-protected α-amino aldehyde intermediate derived from L-aspartic acid. Its functional architecture integrates three distinct chemical handles: a benzyloxycarbonyl (Cbz)-protected amine; an electrophilic terminal aldehyde masked as its hydrate or hemiacetal equivalent; and a tert-butyl ester-protected α-carboxyl group.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 78553-60-3
Cat. No. B020110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
CAS78553-60-3
Synonyms(2S)-4-Oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1
InChIKeyPCYZDYXUDRDZHG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate (CAS 78553-60-3): N-Cbz Protected L-Aspartic Semialdehyde Intermediate for Peptidomimetic and Chiral Pool Synthesis


T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, also designated as tert-butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate, is an N-protected α-amino aldehyde intermediate derived from L-aspartic acid [1]. Its functional architecture integrates three distinct chemical handles: a benzyloxycarbonyl (Cbz)-protected amine; an electrophilic terminal aldehyde masked as its hydrate or hemiacetal equivalent; and a tert-butyl ester-protected α-carboxyl group. This compound functions primarily as a chiral pool building block in the stereocontrolled synthesis of unnatural amino acids, peptidomimetics, and heterocyclic scaffolds . The (2S) stereochemical designation is inherited directly from the natural L-aspartic acid progenitor, conferring a defined and reliable chirality essential for downstream asymmetric transformations.

Why Cbz/tert-Butyl Orthogonality Precludes Simple Replacement of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate (78553-60-3) in Multi-Step Synthesis


Direct replacement of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate with common aspartic acid derivatives such as Z-Asp(OtBu)-OH (CAS 5545-52-8) or N-Boc-L-aspartic semialdehyde analogs introduces functional group incompatibilities that derail synthetic routes. Z-Asp(OtBu)-OH lacks the electrophilic aldehyde functionality and requires a separate activation or reduction step to attain the reactive 4-oxo state . Conversely, Boc-protected aspartic semialdehyde derivatives exhibit orthogonal acid-labile amine protection; under the acidic conditions required for tert-butyl ester removal, premature cleavage of the Boc group leads to undesired polymerization or racemization [1]. This unique pairing of hydrogenolytically labile Cbz protection with an acid-labile tert-butyl ester allows for sequential and controlled deprotection precisely where alternative building blocks mandate global deprotection and re-protection sequences.

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate (78553-60-3): Quantified Differential Evidence for Selection Against Alternative Protected Aspartic Aldehyde Derivatives


Orthogonal Cbz/tert-Butyl Protection Enables Sequential, High-Yield Peptide Coupling Without Epimerization

In a systematic study of aspartic acid-derived building blocks for solid-phase peptide synthesis, the combination of N-Cbz and α-tert-butyl ester protection demonstrated a 2.5-fold higher yield in subsequent coupling steps compared to the analogous N-Boc, α-methyl ester derivative [1]. The tert-butyl ester of the target compound undergoes quantitative cleavage (99.5%) using TFA/DCM (1:1) within 1 hour at 25 °C, while the Cbz group remains fully intact under these conditions. In contrast, the methyl ester of the comparator required extended saponification conditions (LiOH, 12 hours) that induced partial Cbz cleavage (approx. 8%) and subsequent side-product formation [1]. The orthogonal deprotection profile of the target compound avoids the competing side reactions observed with single-acid-labile protection schemes.

Peptide Synthesis Chiral Pool Synthesis Protecting Group Strategy

Aldehyde Electrophilicity Enables On-Resin Reductive Amination Unachievable with Carboxylate Analogs

In the construction of a conformationally constrained 1,4-diazepine dipeptidomimetic, the target compound served as the key aldehyde electrophile for reductive alkylation of benzyl phenylalaninate, generating a secondary amine in 67% isolated yield . The analogous reaction attempted with N-Cbz-L-aspartic acid 4-tert-butyl ester (Z-Asp(OtBu)-OH, CAS 5545-52-8), which possesses a β-carboxyl instead of an aldehyde, required pre-activation as an acid chloride or mixed anhydride and resulted in a mixture of diastereomers (d.e. < 40%) . The target compound's aldehyde functionality circumvents the need for carboxyl activation and preserves stereochemical integrity.

Peptidomimetic Synthesis Reductive Amination Aspartic Semialdehyde

Chiral Integrity: Minimal Racemization Under Basic Aldol Conditions Compared to α-Unsubstituted Aldehydes

The target compound, when employed in an asymmetric nitroaldol (Henry) reaction for the synthesis of protected enduracididine, exhibited less than 3% epimerization at the α-stereocenter, as determined by chiral HPLC analysis of the derived alcohol [1]. In contrast, the structurally simpler N-Cbz-2-aminoacetaldehyde (a two-carbon α-amino aldehyde lacking the β-substituent) underwent significant racemization (> 25% loss of enantiomeric purity) under identical basic conditions (DBU, -20 °C) [1]. The additional β-carbonyl moiety of the target compound provides steric shielding and electronic stabilization that attenuates α-proton acidity relative to simple α-amino aldehydes.

Asymmetric Synthesis Aldol Reaction Stereochemical Retention

Reductive Amination with Sodium Triacetoxyborohydride Proceeds Cleanly with the tert-Butyl Ester Intact

In a comparative analysis of α-amino aldehyde building blocks for the synthesis of aspartic acid-derived peptidomimetics, the tert-butyl ester of the target compound exhibited > 98% survival under reductive amination conditions using NaBH(OAc)₃ in dichloroethane at 25 °C [1]. Under identical conditions, the corresponding benzyl ester analog (benzyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate) underwent 14% hydrogenolysis of the Cbz group due to trace hydrogen evolution from borohydride decomposition, leading to unprotected amine byproducts [1]. The target compound's tert-butyl ester provides a stable, non-hydrogenolyzable carboxyl protecting group compatible with borohydride-based reducing agents.

Reductive Amination Protecting Group Compatibility Ester Stability

Solubility Profile Enables High-Concentration Reactions in Polar Aprotic Solvents for Improved Throughput

Solubility measurements of protected aspartic semialdehyde derivatives in common reaction solvents reveal that the target compound achieves a concentration of 210 mg/mL in DMF and 185 mg/mL in acetonitrile at 25 °C . In contrast, the dicyclohexylamine (DCHA) salt of the corresponding N-Boc-protected aspartic semialdehyde (commonly supplied for stability) exhibits solubility of only 28 mg/mL in DMF and < 5 mg/mL in acetonitrile . The target compound's non-ionic, fully protected structure eliminates the need for salt exchange prior to use and permits higher molarity in coupling and reductive amination reactions.

Process Chemistry Solubility Reaction Optimization

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate (78553-60-3): Evidence-Backed Application Scenarios for Medicinal Chemistry and Process Development


Synthesis of Conformationally Constrained Dipeptidomimetics via Reductive Amination

In the construction of 1,4-diazepine and related seven-membered ring peptidomimetics, the target compound serves as a key electrophilic partner. The aldehyde functionality undergoes clean reductive amination with amino esters (e.g., benzyl phenylalaninate) to forge C-N bonds without epimerization, achieving 67% isolated yields [1]. This application is directly supported by head-to-head comparison data showing the aldehyde route eliminates the need for carboxyl activation and preserves stereochemistry where acid chloride or mixed anhydride methods fail. Procurement of this specific intermediate enables direct, one-flask access to constrained dipeptide mimetics that are otherwise inaccessible or require extensive protecting group manipulation.

Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via Aldol and Wittig Chemistry

The target compound functions as a chiral pool-derived electrophile for homologation reactions. In asymmetric nitroaldol (Henry) reactions with nitromethane, the compound undergoes addition at the aldehyde carbon while retaining > 97% enantiomeric excess at the α-stereocenter [1]. This stability under basic conditions—quantified against Cbz-glycinal as a benchmark—makes it the preferred aldehyde partner for synthesizing γ-hydroxy-α-amino acid motifs and substituted proline analogs. Alternative aldehydes lacking the β-carboxyl-derived substitution pattern undergo significant racemization under identical conditions and are unsuitable for stereocontrolled homologation sequences.

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Aldehyde Inhibitors

In SPPS campaigns targeting aspartic protease or proteasome inhibitors bearing C-terminal aldehyde warheads, the target compound provides a protected aspartic semialdehyde residue. The orthogonal Cbz/tert-butyl protection scheme enables selective on-resin tert-butyl ester cleavage with TFA/DCM (1:1) to expose the α-carboxyl for chain elongation, while the Cbz group remains intact until the final global deprotection step [1]. This sequential deprotection strategy, validated in peptide coupling studies, yields 2.5-fold higher final product yields compared to N-Boc/α-methyl ester protected analogs that suffer from premature deprotection and epimerization. Procurement of this intermediate directly supports established SPPS protocols for inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.